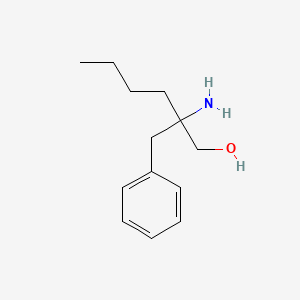

2-Amino-2-benzylhexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

853303-78-3 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-amino-2-benzylhexan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-2-3-9-13(14,11-15)10-12-7-5-4-6-8-12/h4-8,15H,2-3,9-11,14H2,1H3 |

InChI Key |

HTDZEACPLKPNFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC1=CC=CC=C1)(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Benzylhexan 1 Ol

Retrosynthetic Analysis and Strategic Precursor Design

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. icj-e.org For 2-Amino-2-benzylhexan-1-ol, this process highlights key bond disconnections that suggest logical precursors.

Identification of Key Disconnections and Synthon Equivalents

The structure of this compound features a 1,2-amino alcohol motif. The most logical disconnections in a retrosynthetic analysis target the bonds formed during the primary synthetic steps. Two key disconnections are considered:

C-N Bond Disconnection: This is a common strategy for amine synthesis. amazonaws.com Disconnecting the carbon-nitrogen bond at the C2 position generates two synthons: a carbocation equivalent at the chiral center and an amino anion equivalent (⁻NH₂). The practical chemical equivalent for the carbocation would be a precursor with a leaving group at C2, such as an epoxide (e.g., 2-benzyl-2-butyloxirane) or an α-hydroxy ketone (e.g., 1-hydroxy-2-oxo-2-benzylheptane). The amine can be introduced via ammonia or a protected amine equivalent.

C-C Bond Disconnection: An alternative disconnection breaks the C-C bond between the benzyl (B1604629) group and the main hexanol chain. This approach would involve the coupling of a benzyl nucleophile (e.g., a benzyl Grignard reagent) with a suitable electrophilic amino alcohol precursor.

A particularly powerful approach for 1,2-amino alcohols involves a two-group disconnection across the C1-C2 bond, which simplifies the target directly to a carbonyl compound and a nucleophilic amine source, often via an epoxide intermediate. amazonaws.comrsc.org This strategy points toward a precursor like 1-hydroxy-2-benzylheptan-2-one.

Consideration of Chiral Pool Substrates and Achiral Starting Materials

The stereochemistry at the C2 position is a crucial aspect of the synthesis. Two primary strategies can be employed to achieve enantiopurity:

Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure starting materials. nih.gov For instance, an amino acid such as L-norvaline could serve as a chiral precursor. The carboxylic acid functionality can be reduced to the primary alcohol, and the benzyl group can be introduced at the α-carbon. This strategy inherently sets the stereochemistry of the final product. The synthesis of various unnatural amino acids and 2-amino alcohols has been demonstrated starting from natural amino acids like serine. researchgate.net

Asymmetric Synthesis from Achiral Precursors: This strategy begins with simple, achiral molecules and introduces chirality through an asymmetric reaction. diva-portal.org A common method is the asymmetric reductive amination of a prochiral α-hydroxy ketone. frontiersin.org This involves the condensation of the ketone with an amine to form an imine, followed by a stereoselective reduction. The use of chiral catalysts or reagents in the reduction step controls the formation of one enantiomer over the other. wikipedia.org This approach avoids the limitations of chiral pool availability and allows for the synthesis of both enantiomers of the target molecule by selecting the appropriate catalyst. nih.gov

Direct Synthetic Routes to the this compound Scaffold

Direct routes to the this compound scaffold primarily focus on the formation of the C-N bond at the C2 position, often concurrently with the establishment of the stereocenter.

Reductive Amination Approaches for Amino Alcohol Formation

Reductive amination is a highly effective and widely used method for synthesizing amines. organic-chemistry.org In the context of β-amino alcohols, this process typically involves the reaction of a β-hydroxy ketone with an amine source, followed by reduction of the resulting imine or enamine intermediate. nih.govorganic-chemistry.org This method is advantageous as it forms the C-N bond and sets the stereocenter in a single, often one-pot, operation. The key precursor for synthesizing this compound via this route would be 1-hydroxy-2-benzylheptan-2-one .

Catalytic hydrogenation is a robust method for the reduction of imines to amines. The in situ formation of an imine from the precursor ketone and an amine (such as ammonia), followed by hydrogenation, provides a direct route to the amino alcohol. rsc.org Various heterogeneous catalysts are effective for this transformation.

Table 1: Representative Catalysts and Conditions for Reductive Amination via Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Typical Conditions | Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol or Ethanol solvent, room temperature to 50°C, 1-50 atm H₂ | High efficiency, good functional group tolerance. |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol solvent, elevated temperature and pressure (e.g., 70-100°C, 50-100 atm H₂) | Cost-effective, highly active for various reductions. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ gas | Acetic acid or ethanol solvent, room temperature, 1-3 atm H₂ | Effective under mild conditions, high activity. |

| Rhodium-Molybdenum Oxide (Rh-MoOx/SiO₂) | H₂ gas | Aqueous solvent, mild conditions | High activity and selectivity for hydrogenation of amino acids to amino alcohols with retention of configuration. rsc.org |

The choice of catalyst and reaction conditions can influence the stereochemical outcome, although achieving high enantioselectivity often requires chiral catalysts or auxiliaries.

Hydride reagents offer a versatile alternative to catalytic hydrogenation for imine reduction and can provide excellent stereocontrol, especially when chelation effects are leveraged. acs.orgrushim.ru The hydroxyl group of the precursor (1-hydroxy-2-benzylheptan-2-one) can direct the delivery of the hydride reagent to one face of the imine intermediate, leading to a diastereoselective reduction.

The reduction of N-protected amino ketones can be controlled to produce either syn- or anti- amino alcohol diastereomers depending on the choice of protecting group and reducing agent. acs.org For instance, carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols, while N-trityl-protected amino ketones can yield syn-amino alcohols. acs.org

Table 2: Hydride Reagents for Stereoselective Reduction in Amino Alcohol Synthesis

| Hydride Reagent | Typical Solvent | Key Features and Stereochemical Control |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild reducing agent. Stereoselectivity can be enhanced with additives or at low temperatures. tandfonline.com |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful reducing agent. Chelation control with the adjacent hydroxyl group can lead to high diastereoselectivity. rushim.ru |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, often with mild acid | Chemoselective for imines over ketones, allowing for one-pot reductive amination under pH control. |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) | THF, Ethanol | Bulky reagent that can offer high stereoselectivity in the reduction of N-protected amino ketones, often favoring anti-diastereomers. acs.org |

The development of biocatalytic methods, using engineered amine dehydrogenases (AmDHs), also presents a powerful route for the asymmetric reductive amination of α-hydroxy ketones, yielding chiral vicinal amino alcohols with very high enantioselectivity (>99% ee). frontiersin.orgacs.org

Nucleophilic Addition Reactions to Carbonyl Moieties

One of the most fundamental and widely used strategies for constructing alcohols is the nucleophilic addition to a carbonyl group. masterorganicchemistry.comacademie-sciences.fr This approach involves the reaction of a nucleophile with the electrophilic carbon of an aldehyde or ketone, resulting in the formation of a tetrahedral intermediate that is subsequently protonated to yield the alcohol. youtube.comlibretexts.org The reactivity of the carbonyl group is influenced by the electronic and steric nature of its substituents. masterorganicchemistry.com

A primary method for forming the carbon skeleton and the alcohol functionality simultaneously is through the addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, to carbonyl compounds. libretexts.org In the context of synthesizing this compound, this strategy can be envisioned through a few retrosynthetic pathways.

One plausible route involves the addition of a hexyl organometallic reagent (e.g., hexyllithium or hexylmagnesium bromide) to a protected 2-amino-2-phenylacetaldehyde. The amino group would require a suitable protecting group to prevent it from reacting with the highly basic organometallic reagent.

Alternatively, the addition of a benzyl organometallic reagent to a protected 2-aminoheptanal could be employed. The key step is the formation of a new carbon-carbon bond between the nucleophilic organometallic species and the electrophilic carbonyl carbon. libretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup, yields the target amino alcohol. The choice of organometallic reagent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when a chiral center is present alpha to the carbonyl group.

The synthesis of amino ketones from α-amino acid derivatives using organometallic reagents has been described, providing a potential source for the requisite starting materials. nih.gov

Table 1: Representative Organometallic Addition to an α-Amino Aldehyde

| Entry | Aldehyde Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 1 | N-Boc-2-amino-2-phenylacetaldehyde | Hexylmagnesium Bromide | THF | -78 to rt | N-Boc-2-Amino-2-benzylhexan-1-ol |

Note: This table is illustrative of a conceptual synthetic approach.

The cyanohydrin pathway offers an alternative method for constructing vicinal amino alcohols. This two-step process begins with the nucleophilic addition of a cyanide ion (CN⁻) to a carbonyl compound to form a cyanohydrin, which contains both a hydroxyl and a nitrile group on the same carbon. youtube.comyoutube.comyoutube.com

For the synthesis of this compound, a suitable starting material would be 1-amino-1-phenylheptan-2-one. The reaction is typically performed using hydrogen cyanide (HCN) or by generating it in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and an acid. libretexts.org The reaction is reversible and base-catalyzed. libretexts.org

The resulting α-amino cyanohydrin intermediate can then be reduced. The nitrile group is readily reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This reduction converts the cyano group into an aminomethyl group. However, for the specific target molecule, this route would yield a diamine. A more appropriate application of this method would be to start with a ketone like 1-phenylheptan-2-one, form the cyanohydrin, and then reduce the nitrile to an amine and the ketone to an alcohol. This, however, introduces complexities in chemoselectivity. A more direct route using this chemistry for the target molecule is less apparent. A conceptual alternative involves the reduction of the nitrile in a cyanohydrin formed from benzaldehyde to an amine, followed by alkylation and addition of a hexyl group, though this is a multi-step, complex pathway.

A key advantage of the cyanohydrin route in general organic synthesis is its ability to create a new carbon-carbon bond and introduce a nitrogen functionality that can be further elaborated. youtube.comlibretexts.org

Table 2: Conceptual Cyanohydrin Formation and Reduction

| Entry | Starting Ketone | Reagent 1 | Reagent 2 | Final Product Class |

|---|

Note: This table represents a general synthetic strategy.

Asymmetric Aminohydroxylation Transformations for Vicinal Amino Alcohols

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, stereoselective synthesis of vicinal amino alcohols from alkenes. nih.govrsc.org This reaction involves the syn-addition of a hydroxyl group and an amino group across a double bond. rsc.orgnih.gov The process is catalyzed by an osmium catalyst in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, which controls the enantioselectivity of the transformation. rsc.orgnih.gov

To synthesize this compound using this method, the logical alkene precursor would be 2-benzyl-1-hexene. In the asymmetric aminohydroxylation reaction, this alkene would be treated with a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, in the presence of the osmium catalyst and chiral ligand. nih.govrsc.org Water serves as the oxygen source for the hydroxyl group. nih.gov

This method is highly valued for its ability to directly install the amino and hydroxyl groups with high stereocontrol in a single step, making it an efficient approach for creating chiral amino alcohols. diva-portal.org While α,β-unsaturated esters are common substrates, the reaction can be applied to other classes of olefins. nih.gov The regioselectivity can sometimes be a challenge, but for terminal alkenes like 2-benzyl-1-hexene, the addition typically proceeds with predictable regiochemistry.

Table 3: Sharpless Asymmetric Aminohydroxylation of 2-Benzyl-1-hexene

| Entry | Nitrogen Source | Chiral Ligand | Catalyst | Expected Product |

|---|---|---|---|---|

| 1 | Chloramine-T | (DHQD)₂PHAL | K₂OsO₂(OH)₄ | N-Tosyl-2-amino-2-benzylhexan-1-ol |

Note: This table illustrates a conceptual application of the Asymmetric Aminohydroxylation reaction.

Alkylation Strategies Involving Amine or Alcohol Functionalities

Alkylation reactions provide a route to modify existing amine or alcohol functionalities, and in some cases, to construct the target molecule from a simpler core. These methods involve the formation of a new carbon-nitrogen or carbon-oxygen bond via nucleophilic substitution.

The direct N-alkylation of a primary or secondary amine with an alkyl halide is a classic method for forming C-N bonds. rsc.org This strategy can be applied to the synthesis of this compound by starting with a precursor amino alcohol. For example, 2-amino-2-benzyl-1-ethanol could be N-alkylated with a hexyl halide (e.g., 1-bromohexane).

A significant challenge in N-alkylation is controlling the degree of substitution, as the primary amine can be converted into a mixture of secondary, tertiary, and even quaternary ammonium salts. nih.gov However, methodologies using specific catalysts, such as manganese or iridium pincer complexes, have been developed for the selective mono-N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov This atom-economical approach avoids the production of stoichiometric waste associated with using alkyl halides. nih.gov

Another route would be the N-benzylation of 2-aminohexan-1-ol. This could be achieved using benzyl bromide in the presence of a base. Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-benzylated product.

Table 4: Representative N-Alkylation of a Precursor Amino Alcohol

| Entry | Amino Alcohol Substrate | Alkylating Agent | Catalyst/Base | Product |

|---|---|---|---|---|

| 1 | 2-Aminohexan-1-ol | Benzyl alcohol | Mn-PNP pincer complex | 2-(Benzylamino)hexan-1-ol |

Note: The products shown are intermediates that would require further steps to reach the final target structure. This table is illustrative of the N-alkylation concept.

While not a method for synthesizing the core structure of this compound, O-alkylation is a key transformation for modifying the hydroxyl group of the target molecule once it has been formed. This process involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

The Williamson ether synthesis is the classic example of this reaction. The hydroxyl group of this compound would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with various electrophiles, such as alkyl halides or tosylates, to introduce new functional groups. For instance, reacting the alkoxide with methyl iodide would yield 2-amino-2-benzyl-1-methoxyhexane.

The amino group would likely need to be protected during this process to prevent competitive N-alkylation, especially if reactive alkylating agents are used. The choice of protecting group and base is critical to ensure selective O-alkylation. This functionalization strategy is important for creating derivatives with modified properties.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The controlled synthesis of specific enantiomers and diastereomers of this compound is paramount for isolating desired biological activities and minimizing potential off-target effects. Various asymmetric synthesis strategies have been developed to achieve high levels of stereocontrol. These methods can be broadly categorized into approaches using chiral auxiliaries, chiral catalysts, biocatalytic systems, and resolution techniques.

Chiral Catalyst-Driven Enantioselective Synthesis

This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making it highly efficient and atom-economical. The catalyst creates a chiral environment that forces the reaction to proceed along a stereoselective pathway. This can be achieved through organocatalysis or transition metal catalysis.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. dntb.gov.ua For the formation of amino alcohols, catalysts derived from natural amino acids, such as proline, valinol, and leucinol, have proven effective. acs.orgrsc.org These catalysts can activate substrates through the formation of transient intermediates like enamines or iminium ions. acs.org

For example, the asymmetric cross-aldol reaction between an aldehyde and a ketone, catalyzed by a primary amino alcohol like leucinol, can establish the vicinal amino alcohol motif with high enantioselectivity. acs.org Similarly, the asymmetric Michael addition of a nucleophile to a nitroalkene, a common precursor to amino groups, can be efficiently catalyzed by β-amino alcohols, affording chiral adducts that can be further transformed into the target molecule. rsc.org The catalyst's stereochemistry directly dictates the stereochemistry of the product.

Table 2: Examples of Organocatalysts for Amino Alcohol Synthesis

| Organocatalyst Type | Example Reaction | Mechanism of Action | Typical Stereoselectivity |

|---|---|---|---|

| Proline and its derivatives | Aldol (B89426) and Mannich reactions | Enamine catalysis | Good to excellent ee |

| Primary Amino Alcohols (e.g., Leucinol, Valinol) | Cross-aldol reactions of ketones. acs.org | Forms enamine intermediate; hydroxyl group provides additional stereocontrol via hydrogen bonding. acs.orgrsc.org | Up to 95% ee. acs.org |

| Thiourea-based catalysts | Aza-Henry (nitro-Mannich) reaction | Bifunctional activation via hydrogen bonding to both the imine and the nucleophile. rsc.org | High ee |

| Chiral Phosphoric Acids | Reductive amination of ketones | Acts as a chiral Brønsted acid to activate imines for nucleophilic attack. rsc.org | Excellent ee (94-99%). rsc.org |

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric reactions. Metals such as copper, nickel, and iridium offer unique catalytic cycles to form C-C and C-N bonds with high stereocontrol.

Copper-Catalyzed Reactions : Copper catalysis is particularly versatile for synthesizing amino alcohols. For example, the asymmetric hydroamination of allylic alcohols using a copper-hydride (CuH) catalyst and a chiral phosphine ligand provides direct access to γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov This method avoids the need for protecting groups on the alcohol and utilizes readily available starting materials. nih.gov Other copper-catalyzed reactions, such as propargylic aminations, can also yield highly functionalized amino alcohol precursors. acs.org

Iridium-Catalyzed Reactions : Iridium catalysts are highly effective for the asymmetric hydrogenation of prochiral ketones and imines. nih.gov The synthesis of a chiral γ-amino alcohol can be achieved through the highly enantioselective hydrogenation of a β-amino ketone precursor using an iridium catalyst complexed with a chiral ferrocene-based phosphine ligand. nih.gov This method is characterized by its high efficiency, excellent enantioselectivity (up to >99% ee), and broad substrate scope. nih.gov

Nickel-Catalyzed Reactions : While specific examples for amino alcohol synthesis are less common than for copper or iridium, nickel catalysts are well-known for their utility in asymmetric cross-coupling and hydrofunctionalization reactions. These methodologies could potentially be adapted for the stereoselective synthesis of precursors to this compound.

Table 3: Transition Metal Catalysis in Asymmetric Amino Alcohol Synthesis

| Metal | Ligand Type | Reaction Type | Key Advantages |

|---|---|---|---|

| Copper (Cu) | Chiral diphosphines (e.g., DTBM-SEGPHOS) | Asymmetric Hydroamination of Allylic Alcohols. nih.govmit.edu | High enantioselectivity, broad functional group tolerance, use of unprotected alcohols. nih.gov |

| Iridium (Ir) | Chiral tridentate ferrocene-based phosphines | Asymmetric Hydrogenation of β-Amino Ketones. nih.gov | Excellent yields and enantioselectivities (>99% ee), high turnover numbers. nih.gov |

| Ruthenium (Ru) | Chiral diamine-diphosphine complexes | Asymmetric Hydrogenation of α-Amino Ketones | Provides direct access to 1,2-amino alcohols with high ee. |

Biocatalytic Approaches for Enantio- and Diastereocontrol

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions. mdpi.com For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant. rsc.org

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. The use of chiral transaminases can convert a hydroxy ketone precursor into a chiral amino alcohol with very high enantiomeric excess (>99% ee). frontiersin.org

Lipases : Lipases are commonly used for the kinetic resolution of racemic mixtures of amino alcohols. frontiersin.org They selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. frontiersin.org

Amine Dehydrogenases (AmDHs) : Engineered amine dehydrogenases can catalyze the direct reductive amination of hydroxy ketones using ammonia as the amine source, providing a direct and atom-economical route to chiral amino alcohols with high stereoselectivity. nih.gov

Ketoreductases (KREDs) : These enzymes can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. A subsequent step can then be used to introduce the amino group.

These biocatalytic methods are valued for their environmental friendliness and their ability to produce optically pure compounds. rsc.orgnih.gov

Table 4: Biocatalytic Strategies for Chiral Amino Alcohol Synthesis

| Enzyme Class | Strategy | Typical Substrate | Advantage |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric Synthesis | Hydroxy ketones | Extremely high enantioselectivity (>99% ee), direct amination. frontiersin.org |

| Lipases | Kinetic Resolution | Racemic amino alcohols | Wide availability, operational simplicity. frontiersin.org |

| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | Hydroxy ketones | Uses ammonia directly, high conversion and selectivity. nih.gov |

| Nitrilases | Hydrolysis of nitriles | Aminonitriles | Can provide access to β- or γ-amino acids as precursors. |

Chromatographic and Chemical Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture.

Chromatographic Resolution : This is one of the most powerful and widely used methods for separating enantiomers. yakhak.org It involves the use of High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). scas.co.jp The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. khanacademy.org Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are particularly effective for resolving polar compounds like amino alcohols. yakhak.orgsigmaaldrich.comchromatographytoday.com

Chemical Resolution : This classic technique involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. mdpi.com Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like crystallization or standard column chromatography. mdpi.com After separation, the resolving agent is chemically removed to yield the individual, pure enantiomers.

Table 5: Common Resolution Techniques for Racemic Amino Alcohols

| Technique | Principle | Key Components | Applicability |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral surface. khanacademy.org | Chiral Stationary Phase (CSP) (e.g., polysaccharide, glycopeptide). scas.co.jpsigmaaldrich.com | Analytical and preparative scale; widely applicable. scas.co.jp |

| Chemical Resolution via Diastereomer Formation | Conversion of enantiomers into separable diastereomers. mdpi.com | Chiral resolving agents (e.g., tartaric acid, mandelic acid). | Often used for large-scale separations. |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer in a racemic mixture. | Enzymes (e.g., lipases, proteases). | Provides high enantiomeric purity for the unreacted enantiomer and the product. |

Chemical Reactivity and Advanced Derivatization of 2 Amino 2 Benzylhexan 1 Ol

Transformations Involving the Primary Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it both nucleophilic and basic, enabling a diverse range of reactions. These transformations are fundamental for peptide synthesis, medicinal chemistry, and materials science, where precise control over the amine's reactivity is crucial. libretexts.org

The nucleophilic nature of the primary amine in 2-Amino-2-benzylhexan-1-ol allows it to readily react with various electrophilic reagents to form stable covalent bonds.

Acylation: This reaction involves treating the amine with acylating agents such as acyl chlorides or anhydrides to form amides. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. The resulting sulfonamides are generally stable compounds.

Carbamoylation: This process leads to the formation of urea derivatives or carbamates. Reaction with isocyanates yields substituted ureas, while reaction with chloroformates or other carbamoylating agents can produce carbamates. organic-chemistry.orgorganic-chemistry.org One-pot methods using amines, CO2, and dehydrating agents can also be employed to generate isocyanates in situ, which are then trapped to form carbamates or ureas. organic-chemistry.org

These transformations are summarized in the table below.

| Reaction Type | Reagent Example | Product Class | General Reaction |

| Acylation | Acetyl chloride | Amide | R-NH₂ + CH₃COCl → R-NH-COCH₃ + HCl |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | R-NH₂ + TsCl → R-NH-SO₂-Ar + HCl |

| Carbamoylation | Phenyl isocyanate | Urea Derivative | R-NH₂ + Ph-NCO → R-NH-CO-NH-Ph |

R represents the 2-benzyl-1-hydroxyhexan-2-yl moiety.

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. libretexts.orgunizin.org

General Reaction for Imine Formation: R-C(=O)-R' + R''-NH₂ ⇌ R-C(=NR'')-R' + H₂O

Imines can exist in equilibrium with their tautomeric form, enamines, which are characterized by a C=C double bond adjacent to the nitrogen atom. wikipedia.org This enamine-imine tautomerism is analogous to the more common keto-enol tautomerism. wikipedia.org While primary amines typically form imines, these can be versatile intermediates for further chemical elaboration. wikipedia.orgchemistrysteps.com For instance, condensation between a ketone and a primary amine can initially form both imine and enamine intermediates, which can then undergo further reactions. nih.gov

The table below illustrates the formation of imine derivatives from this compound with various carbonyl compounds.

| Carbonyl Compound | Product Name |

| Acetone | N-(1,1-dimethylpropylidene)-2-amino-2-benzylhexan-1-ol |

| Benzaldehyde | N-benzylidene-2-amino-2-benzylhexan-1-ol |

| Cyclohexanone | N-cyclohexylidene-2-amino-2-benzylhexan-1-ol |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule, such as the hydroxyl group. libretexts.orgresearchgate.net This is achieved by converting the amine into a less reactive derivative using a "protecting group." organic-chemistry.org

An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable in high yield without affecting other functional groups. organic-chemistry.org The ability to deprotect one group while another remains intact is known as orthogonality, a key strategy in complex synthesis. organic-chemistry.org

Common protecting groups for primary amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid).

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation.

1,3-Dimethyl-5-acetylbarbituric acid (DAB) has also been reported as a reagent for the selective protection of primary amines, forming an enamine derivative that can be deprotected under mild conditions using hydrazine. tcichemicals.com

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd) |

| DAB Adduct | 1,3-Dimethyl-5-acetylbarbituric acid | Hydrazine |

The functional groups of this compound can be utilized to construct various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

The synthesis of quinolines and quinazolines often involves the cyclization of precursors containing an ortho-aminoaryl moiety. organic-chemistry.orgnih.gov For example, metal-catalyzed dehydrogenative coupling reactions between 2-aminobenzyl alcohols and ketones, alcohols, or nitriles are efficient methods for constructing these fused heterocyclic systems. acs.orgacs.org Catalysts based on cobalt, nickel, manganese, and iron have been successfully employed in these transformations. nih.govacs.orgresearchgate.net

However, this compound is an aliphatic amino alcohol, not an aromatic one. The amino group is not directly attached to the benzene ring, but rather separated by a methylene bridge. Consequently, it cannot undergo the direct intramolecular cyclization reactions typical for 2-aminobenzyl alcohols or 2-aminoaryl ketones to form quinoline or quinazoline rings. The synthesis of such heterocycles from this compound would necessitate a multi-step synthetic sequence to first construct the required aniline-type precursor before any cyclization could occur.

In contrast to quinolines, other heterocyclic systems like imidazoles and thiadiazoles can be plausibly synthesized from this compound through established multi-component reaction strategies.

Imidazole Ring Systems: Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. wjpsonline.com A common synthetic route is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. google.comnih.gov In this context, this compound could serve as the amine component (a source of one nitrogen atom), reacting with a dicarbonyl compound (e.g., benzil) and an aldehyde.

| Reactant 1 | Reactant 2 | Amine Source | Heterocyclic Product |

| Benzil | Formaldehyde | This compound | 1-(2-benzyl-1-hydroxyhexan-2-yl)-4,5-diphenyl-1H-imidazole |

| Glyoxal | Benzaldehyde | This compound | 1-(2-benzyl-1-hydroxyhexan-2-yl)-2,4-diphenyl-1H-imidazole |

Thiadiazole Ring Systems: 1,3,4-Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. nih.gov A prevalent synthetic method involves the cyclization of thiosemicarbazide derivatives. researchgate.netjocpr.com Therefore, this compound would first need to be converted into the corresponding thiosemicarbazide. This can be achieved by reacting the amine with thiophosgene to form an isothiocyanate, followed by reaction with hydrazine, or by reacting it with a thiosemicarbazide-forming reagent. The resulting substituted thiosemicarbazide can then be cyclized with an acylating or dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) to yield the 2-amino-1,3,4-thiadiazole derivative. nih.govresearchgate.net

| Intermediate | Cyclizing Agent | Heterocyclic Product |

| 4-(2-benzyl-1-hydroxyhexan-2-yl)thiosemicarbazide | Acetic Anhydride | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-amino-2-benzylhexan-1-ol |

| 4-(2-benzyl-1-hydroxyhexan-2-yl)thiosemicarbazide | Phosphorus oxychloride | 5-(2-benzyl-1-hydroxyhexan-2-yl)amino-1,3,4-thiadiazole |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

Other Heterocyclic Annulations

Beyond simple cyclizations, the 1,2-amino alcohol moiety of this compound is a key precursor for various heterocyclic annulation reactions, which involve the formation of a new ring fused to an existing system. These reactions are critical in medicinal chemistry for creating novel scaffolds. For instance, [3+2] annulation reactions with appropriate reagents can lead to the formation of five-membered aromatic nitrogen heterocycles. chim.it

The reaction of 2-amino alcohols with specific partners can also yield other important heterocyclic structures. For example, reaction with carbon disulfide can lead to the formation of oxazoline-2-thiols. acs.org Similarly, reaction with α,α-difluoroalkyl amines can produce oxazoline derivatives under mild conditions. organic-chemistry.org These synthetic routes expand the library of accessible compounds starting from this compound.

| Reagent | Resulting Heterocycle | Reaction Type |

| Dicyanofumarates | Substituted Morpholin-2-one | Addition-Elimination-Lactonization researchgate.net |

| Carbon Disulfide (CS₂) | Oxazoline-2-thiol | Cyclization |

| α,α-Difluoroalkyl amines | Substituted Oxazoline | Cyclocondensation organic-chemistry.org |

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a prime site for derivatization. Its reactivity can be selectively harnessed, often requiring the temporary protection of the more nucleophilic amino group to prevent side reactions.

Esterification: The primary alcohol can be readily converted to an ester. This is typically achieved by reaction with a carboxylic acid, acid chloride, or anhydride. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. nih.gov For a substrate like this compound, the amino group would be protonated under these conditions, preventing it from interfering with the reaction. Alternatively, acylation using an acid chloride or anhydride in the presence of a non-nucleophilic base is highly effective, though N-acylation can compete if the amine is not protected.

Etherification: The hydroxyl group can be converted into an ether, most commonly via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. To ensure selectivity, the amino group must be protected with a group that is stable to strong bases, such as a Boc or benzyl group.

The selective oxidation of the primary hydroxyl group in this compound to an aldehyde or a carboxylic acid is a key transformation for introducing a carbonyl functionality. The presence of the amino group requires mild and chemoselective oxidation conditions to avoid its oxidation. nih.govnih.govresearchgate.net

Oxidation to Aldehydes: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation. More contemporary and milder methods involve catalytic systems, such as using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite or using a copper(I)/TEMPO/DMAP system under an oxygen atmosphere. nih.govnih.gov These catalytic methods are particularly advantageous as they often exhibit high chemoselectivity, leaving the amino group untouched. nih.govnih.govresearchgate.net

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used, although these harsh conditions may require protection of the amino group. Two-step procedures, involving oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (NaClO₂), are often preferred for sensitive substrates.

| Target Functional Group | Reagent/System | Typical Conditions |

| Aldehyde | TEMPO/NaOCl | Biphasic system, RT |

| Aldehyde | CuI/DMAP/TEMPO/O₂ | Acetonitrile, RT, O₂ balloon nih.govnih.gov |

| Aldehyde | PCC or Dess-Martin Periodinane | Dichloromethane, RT |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT |

| Carboxylic Acid | KMnO₄ | Basic aqueous solution, heat |

To perform reactions at the amino group or other parts of the molecule without affecting the hydroxyl group, it must be protected. The choice of protecting group is crucial and depends on the planned subsequent reaction conditions. organic-chemistry.org An effective strategy often involves orthogonal protection, where the amino and hydroxyl groups are protected with groups that can be removed under different conditions. wikipedia.org

Common protecting groups for primary alcohols include:

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are introduced using the corresponding silyl chloride and a base (e.g., imidazole). They are stable across a wide range of conditions but are readily cleaved by fluoride ion sources (e.g., TBAF) or acid. ug.edu.pl

Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) with a base like NaH. This group is robust and stable to many acidic and basic conditions but can be removed by catalytic hydrogenolysis, which would also affect the benzyl group on the main chain of the title compound unless specific catalysts are used.

Trityl (Trt) Ether: This bulky group is introduced using trityl chloride and a base. It is particularly useful as it is labile to mild acidic conditions. ug.edu.pl

If the alkyl chain of this compound is further functionalized, the hydroxyl group can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles like substituted tetrahydrofurans or tetrahydropyrans. For example, if a leaving group (e.g., a tosylate or halide) is introduced at the C5 or C6 position of the hexyl chain, an intramolecular Sₙ2 reaction can occur. The hydroxyl group, after being converted to its conjugate base (an alkoxide), acts as the nucleophile, attacking the carbon bearing the leaving group to form a cyclic ether. The stereochemistry of the starting material will influence the stereochemical outcome of the cyclized product.

Reactions Involving Both Amino and Hydroxyl Functionalities

The proximity of the amino and hydroxyl groups in a 1,2-relationship allows for concerted reactions to form five-membered heterocyclic rings, which is one of the most important aspects of the reactivity of 2-amino alcohols. acs.org

The most common and synthetically valuable reaction is the formation of 2-oxazolines. wikipedia.orgresearchgate.net This transformation can be achieved through several methods:

From Carboxylic Acids: Direct condensation with a carboxylic acid under dehydrating conditions or via activation of the carboxylic acid (e.g., with triflic acid) can yield oxazolines. researchgate.netmdpi.com

From Nitriles: The reaction with nitriles, often catalyzed by a Lewis acid or under high pressure, provides a direct route to 2-substituted oxazolines. organic-chemistry.org

From Aldehydes: Condensation with an aldehyde first forms an oxazolidine intermediate, which is then oxidized (e.g., with NBS or iodine) to the corresponding oxazoline. wikipedia.org

These cyclization reactions are foundational for using chiral 1,2-amino alcohols as auxiliaries or as precursors to chiral ligands for asymmetric catalysis. wikipedia.orgresearchgate.net Furthermore, 2-amino alcohols can serve as precursors for the synthesis of more complex heterocycles like morpholines through multi-step sequences. nih.govnih.govresearchgate.netthieme-connect.com For instance, a four-step synthesis involving the conversion to an O-allyl ethanolamine followed by a Pd-catalyzed carboamination can generate cis-3,5-disubstituted morpholines. nih.gov

Intramolecular Cyclization to Form Cyclic Aminals or Oxazolidines

The 1,2-amino alcohol motif in this compound is predisposed to undergo intramolecular cyclization reactions, particularly to form five-membered heterocyclic rings such as oxazolidines. This transformation typically involves the reaction of the amino alcohol with an aldehyde or ketone. The nitrogen of the amino group and the oxygen of the hydroxyl group act as nucleophiles, attacking the carbonyl carbon to form a hemiaminal intermediate, which then cyclizes to the thermodynamically stable oxazolidine ring. nih.govorganic-chemistry.org

The general mechanism for oxazolidine formation from a 1,2-amino alcohol and an aldehyde is as follows:

Nucleophilic attack of the amino group on the aldehyde carbonyl carbon.

Proton transfer to form a hemiaminal intermediate.

Intramolecular nucleophilic attack by the hydroxyl group on the hemiaminal carbon.

Elimination of a water molecule to form the oxazolidine ring.

In the case of this compound, the presence of the bulky benzyl and hexyl groups on the quaternary carbon at the 2-position would likely influence the stereochemical outcome of the cyclization, potentially leading to the formation of specific diastereomers, especially when a chiral aldehyde or ketone is used. The reaction can be catalyzed by acids or bases, and various catalysts, including chiral magnesium phosphate, have been employed to achieve high yields and enantioselectivities in the synthesis of oxazolidines from other amino alcohols. organic-chemistry.org

Table 1: General Conditions for Oxazolidine Formation from 1,2-Amino Alcohols

| Catalyst/Reagent | Reaction Conditions | Outcome | Reference |

| Aldehyde/Ketone | Mildly acidic or basic conditions | Formation of oxazolidine ring | nih.govorganic-chemistry.org |

| Chiral Magnesium Phosphate | One-pot synthesis | High yield and enantioselectivity | organic-chemistry.org |

| Iron Porphyrin Lewis Acid | Cycloaddition with aldehydes | High regio- and diastereoselectivity | organic-chemistry.org |

Chelation and Coordination Chemistry with Metal Centers

The amino and hydroxyl groups of this compound are excellent ligands for coordinating with metal ions, making the compound a potential chelating agent. The nitrogen and oxygen atoms can act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. This chelation can significantly influence the reactivity of the organic molecule and is a fundamental aspect of its coordination chemistry.

Transition metal complexes of amino alcohols have been extensively studied due to their applications in catalysis and materials science. nih.gov For instance, Schiff base ligands derived from 2-amino-3-hydroxypyridine and their metal complexes have shown interesting coordination chemistry and biological activities. nih.gov The coordination of metal ions like Cu(II), Co(II), Ni(II), and Zn(II) to the nitrogen and oxygen atoms of the ligand is a key feature. nih.gov

In the context of this compound, the formation of metal complexes could be utilized to:

Activate the molecule for further reactions.

Introduce new catalytic properties.

Serve as a chiral ligand in asymmetric synthesis, given the inherent chirality of the molecule.

The stability and structure of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the solvent system, and the pH of the reaction medium. While specific studies on the chelation and coordination chemistry of this compound are not prevalent in the literature, the principles of coordination chemistry for similar amino alcohols suggest it would form stable complexes with a variety of transition metals.

Reactions at the Benzyl Moiety

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the benzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The alkyl group attached to the aromatic ring is an activating group and an ortho-, para-director. Therefore, electrophiles will preferentially attack the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The amino and hydroxyl groups in the molecule could potentially interfere with or direct the electrophilic aromatic substitution. For instance, the amino group, if protonated under acidic conditions, would become a deactivating, meta-directing group. Therefore, protection of the amino and hydroxyl groups might be necessary to achieve the desired regioselectivity and to prevent side reactions. The steric hindrance caused by the rest of the molecule could also influence the ortho/para ratio of the products.

Selective Functionalization of the Benzylic Carbon Atom

The benzylic carbon atom in this compound is activated towards certain reactions due to its proximity to the aromatic ring. This position is particularly susceptible to oxidation and radical reactions.

Oxidation: The benzylic C-H bond is weaker than a typical aliphatic C-H bond, making it more readily oxidized. Various oxidizing agents can be used to convert the benzylic CH2 group into a carbonyl group (ketone) or a carboxylic acid, depending on the reaction conditions. However, the presence of the amino and hydroxyl groups would necessitate the use of chemoselective oxidizing agents to avoid unwanted side reactions.

Radical Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Reactions at the Hexyl Aliphatic Chain

Functionalization via C-H Activation Methodologies

The hexyl aliphatic chain of this compound consists of unactivated C-H bonds, which are generally less reactive. However, recent advancements in C-H activation chemistry provide potential pathways for the selective functionalization of this part of the molecule. C-H activation reactions involve the use of transition metal catalysts to cleave a C-H bond and form a C-metal bond, which can then undergo further reactions to introduce a new functional group.

Directed C-H activation, where a directing group on the substrate guides the catalyst to a specific C-H bond, is a powerful strategy for achieving regioselectivity. In this compound, the amino or hydroxyl group could potentially act as a directing group, facilitating C-H activation at a specific position on the hexyl chain, such as the γ or δ carbon, through the formation of a stable metallacycle intermediate.

While the direct C-H functionalization of a simple hexyl chain in a complex molecule like this remains a challenging task, the field is rapidly evolving. The development of new catalysts and methodologies may open up possibilities for the selective derivatization of the aliphatic portion of this compound in the future.

Strategies for Alkyl Chain Elongation or Shortening

The modification of the alkyl chain length in this compound is a critical aspect of its advanced derivatization, enabling the synthesis of novel analogs with potentially altered physicochemical properties. Methodologies for both the extension and truncation of the hexyl side chain have been explored through various synthetic routes. These strategies often necessitate a multi-step approach, involving the protection of the reactive amino and hydroxyl groups, followed by transformations to introduce or remove carbon units, and concluding with deprotection.

Alkyl Chain Elongation

Strategies to lengthen the alkyl chain of this compound typically involve the initial oxidation of the primary alcohol to an aldehyde, which then serves as an electrophilic handle for carbon-carbon bond formation.

A prominent method for chain elongation is the Wittig reaction . acs.orgwikipedia.orglumenlearning.com This reaction involves the conversion of the primary alcohol of this compound to an aldehyde. To prevent side reactions, the amino group is first protected, for instance, with a Boc (tert-butoxycarbonyl) group. The protected amino alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). The resulting aldehyde can then be subjected to a Wittig reaction with an appropriate phosphorane (e.g., prepared from an alkyl halide and triphenylphosphine) to yield an alkene. lumenlearning.com Subsequent hydrogenation of the alkene affords the desired chain-elongated analog. For example, elongation by one carbon to produce a heptyl chain would involve the use of methyltriphenylphosphonium bromide.

Another effective strategy for alkyl chain elongation is through a Grignard reaction . nih.govorganic-chemistry.orgmasterorganicchemistry.com Similar to the Wittig-based approach, the protected 2-amino-2-benzylhexanal is used as the starting material. The addition of a Grignard reagent, such as methylmagnesium bromide, to the aldehyde leads to the formation of a secondary alcohol. This is followed by oxidation to a ketone, which can then undergo a second Grignard reaction or other nucleophilic additions to further extend the chain.

Olefin metathesis also presents a powerful tool for alkyl chain extension. wikipedia.orgmasterorganicchemistry.commdpi.com This approach would first require the introduction of a terminal alkene on the hexyl chain. This can be achieved through a sequence of reactions starting with the selective tosylation of the primary hydroxyl group, followed by elimination to form an alkene. The resulting terminal alkene can then undergo cross-metathesis with another olefin in the presence of a Grubbs catalyst to form a longer-chain alkene, which is subsequently hydrogenated.

Interactive Data Table: Hypothetical Intermediates and Products in Alkyl Chain Elongation of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Hypothetical Yield (%) |

| N-Boc-2-amino-2-benzylhexan-1-ol | C₁₈H₂₉NO₃ | 307.43 | Protected Starting Material | 95 |

| N-Boc-2-amino-2-benzylhexanal | C₁₈H₂₇NO₃ | 305.41 | Aldehyde Intermediate | 85 |

| N-Boc-2-amino-2-benzylhept-6-en-1-ol | C₁₉H₂₉NO₃ | 319.44 | Alkene from Wittig Reaction | 70 |

| 2-Amino-2-benzylheptan-1-ol | C₁₄H₂₃NO | 221.34 | Final Elongated Product | 90 (from hydrogenation) |

Alkyl Chain Shortening

The truncation of the alkyl chain of this compound can be achieved through degradative chemical reactions. A common strategy involves the oxidative cleavage of a carbon-carbon bond within the hexyl chain. acs.orgusu.edumasterorganicchemistry.com

One plausible route for chain shortening by one carbon atom is the Hofmann rearrangement . nrochemistry.comwikipedia.orgtcichemicals.com This multi-step process would begin with the oxidation of the primary alcohol of the protected this compound to a carboxylic acid. The resulting carboxylic acid can then be converted to a primary amide. Treatment of the amide with a reagent such as bromine in the presence of a strong base induces the Hofmann rearrangement, which results in the formation of an amine with one less carbon atom. chemistrysteps.comresearchgate.net Subsequent functional group manipulations would be required to re-introduce the desired terminal functional group.

Oxidative cleavage offers a more direct approach to chain shortening. For instance, the terminal methyl group of the hexyl chain could be functionalized to an alkene via a series of reactions. Ozonolysis of this alkene would then cleave the carbon-carbon double bond, yielding an aldehyde, effectively shortening the chain. masterorganicchemistry.comyoutube.com The resulting aldehyde can then be reduced back to a primary alcohol. The feasibility of this approach depends on the ability to selectively introduce a double bond at a specific position on the alkyl chain.

Interactive Data Table: Hypothetical Intermediates and Products in Alkyl Chain Shortening of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Hypothetical Yield (%) |

| N-Boc-2-amino-2-benzylhexanoic acid | C₁₈H₂₇NO₄ | 321.41 | Carboxylic Acid Intermediate | 80 |

| N-Boc-2-amino-2-benzylhexanamide | C₁₈H₂₈N₂O₃ | 320.43 | Amide Intermediate for Hofmann Rearrangement | 90 |

| N-Boc-1-amino-1-(1-benzylpentyl)amine | C₁₇H₂₈N₂O₂ | 292.42 | Product of Hofmann Rearrangement | 75 |

| 2-Amino-2-benzylpentan-1-ol | C₁₂H₁₉NO | 193.28 | Final Shortened Product | (multi-step conversion) |

Spectroscopic and Structural Characterization of 2 Amino 2 Benzylhexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-Amino-2-benzylhexan-1-ol, each unique proton environment gives rise to a distinct signal. The chemical shift (δ), integration, and multiplicity of these signals provide a wealth of structural information.

The protons of the benzyl (B1604629) group are expected to appear in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm. Due to their close chemical environments, these signals may overlap, presenting as a complex multiplet.

The methylene protons of the hexan-1-ol backbone (CH₂) will resonate at different chemical shifts depending on their proximity to the electron-withdrawing amino and hydroxyl groups. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and are expected to appear as distinct signals, likely doublets of doublets, due to coupling with each other and the adjacent chiral center.

The broad signals for the hydroxyl (-OH) and amino (-NH₂) protons are typically observed over a wide range of chemical shifts and their positions can be influenced by solvent, concentration, and temperature. These signals often disappear or shift upon the addition of D₂O, a useful technique for their identification.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (CH₂OH) | 3.5 - 3.7 | dd | ~11, ~4 |

| H-1'' (CH₂OH) | 3.4 - 3.6 | dd | ~11, ~7 |

| H-3 (CH₂) | 1.3 - 1.5 | m | - |

| H-4 (CH₂) | 1.2 - 1.4 | m | - |

| H-5 (CH₂) | 1.2 - 1.4 | m | - |

| H-6 (CH₃) | 0.8 - 1.0 | t | ~7 |

| Benzyl-CH₂ | 2.7 - 2.9 | d | ~13 |

| Benzyl-CH₂' | 2.6 - 2.8 | d | ~13 |

| Aromatic-H | 7.2 - 7.4 | m | - |

| OH | 1.5 - 3.0 | br s | - |

| NH₂ | 1.0 - 2.5 | br s | - |

Note: This is a hypothetical data table. Actual chemical shifts and coupling constants can vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and the chemical shift is indicative of its electronic environment.

The carbons of the benzyl group will produce signals in the aromatic region (δ 125-140 ppm). The quaternary carbon to which the benzyl group is attached will have a distinct chemical shift. The aliphatic carbons of the hexanol chain will appear in the upfield region of the spectrum (δ 10-70 ppm). The carbon bearing the hydroxyl group (C-1) and the carbon bearing the amino and benzyl groups (C-2) will be the most downfield shifted among the aliphatic carbons due to the deshielding effect of the heteroatoms.

A hypothetical ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C-1 (CH₂OH) | 65 - 70 |

| C-2 (C-NH₂/C-benzyl) | 55 - 60 |

| C-3 (CH₂) | 30 - 35 |

| C-4 (CH₂) | 25 - 30 |

| C-5 (CH₂) | 20 - 25 |

| C-6 (CH₃) | 10 - 15 |

| Benzyl-CH₂ | 40 - 45 |

| Benzyl-C (quaternary) | 135 - 140 |

| Benzyl-CH (aromatic) | 125 - 130 |

Note: This is a hypothetical data table. Actual chemical shifts can vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the hexanol chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the benzyl group to the hexanol backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of the molecule.

Since this compound contains a chiral center at the C-2 position, it can exist as a pair of enantiomers. If the synthesis of this compound is not stereospecific, it will result in a racemic mixture. NMR spectroscopy, particularly in the presence of a chiral solvating agent or after derivatization with a chiral auxiliary, can be used to distinguish between enantiomers. The different spatial interactions of the enantiomers with the chiral environment can lead to separate, observable signals in the NMR spectrum, allowing for the determination of the enantiomeric excess or diastereomeric ratio. NOESY experiments can also provide crucial information about the relative stereochemistry in derivatives of this compound by revealing through-space interactions between specific protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

N-H Stretch: The primary amine (-NH₂) group will typically show two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These may sometimes be obscured by the broad O-H band.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the hexyl chain and benzyl methylene group appear as stronger bands just below 3000 cm⁻¹.

C=C Stretch (Aromatic): The carbon-carbon double bond stretching vibrations of the benzene ring will give rise to one or more sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H bonds in the primary amine typically appears as a medium to strong band around 1590-1650 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol will produce a strong absorption band in the 1000-1260 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This technique provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. The expected protonated molecule [M+H]⁺ would be analyzed to differentiate it from other compounds with the same nominal mass.

Hypothetical HRMS Data Table for this compound:

| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) | Elemental Formula |

|---|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | Data not available | C₁₃H₂₂NO⁺ |

Analysis of Fragmentation Patterns for Structural Elucidation

In a mass spectrometer, molecules can be fragmented into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation would be expected to occur at the C-C bonds adjacent to the amino and hydroxyl groups, as well as cleavage of the benzyl and hexyl side chains. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Hypothetical Major Fragmentation Pathways:

Loss of the hydroxymethyl group (-CH₂OH)

Cleavage of the butyl side chain

Formation of a stable benzylic cation

Loss of ammonia (-NH₃) or water (-H₂O)

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformations and Crystal Packing

A crystal structure would reveal the preferred conformation of the molecule in the solid state, including the orientation of the benzyl and hexyl groups relative to the amino alcohol backbone. Furthermore, it would show how the individual molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Definitive Assignment of Absolute Configuration

Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. X-ray crystallography of a single crystal of an enantiomerically pure sample, particularly in the presence of a heavy atom, can be used to determine the absolute configuration (R or S) of the chiral center. This is achieved through the analysis of anomalous dispersion effects.

Should research on "this compound" be published in the future, this article can be updated to include the specific experimental findings.

Computational and Theoretical Studies on 2 Amino 2 Benzylhexan 1 Ol

Conformational Analysis and Potential Energy Surfaces

To investigate the conformational preferences of 2-amino-2-benzylhexan-1-ol, computational methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) would be employed.

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally less expensive and is well-suited for initial explorations of the vast conformational space. Different force fields (e.g., MMFF94, AMBER) could be used to calculate the steric and electrostatic interactions within the molecule.

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the molecular energies and geometries. Functionals like B3LYP paired with basis sets such as 6-31G(d,p) are commonly used for such organic molecules to refine the geometries of the low-energy conformers identified by MM.

A systematic conformational search would involve rotating the key dihedral angles, such as the C-C bond connecting the benzyl (B1604629) group to the main chain and the C-C bonds within the hexyl chain, to map out the potential energy surface.

The computational exploration would aim to identify the stable conformations, which correspond to the local minima on the potential energy surface. The stability of these conformers is influenced by a balance of several factors:

Steric Hindrance: The bulky benzyl and hexyl groups will arrange themselves to minimize steric clashes. It is likely that conformers where these large groups are anti-periplanar to each other will be energetically favored.

Intramolecular Hydrogen Bonding: The presence of the amino (-NH2) and hydroxyl (-OH) groups allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond between the hydroxyl hydrogen and the amino nitrogen, or vice versa, could significantly stabilize certain conformations.

Gauche Interactions: Interactions between adjacent non-hydrogen substituents will also influence conformational stability.

Based on studies of similar molecules like 2-amino-1-phenylethanol, it is expected that conformations allowing for intramolecular hydrogen bonding between the amino and hydroxyl groups would be among the most stable in the gas phase. acs.org The orientation of the benzyl group relative to the rest of the molecule is also critical, with staggered conformations generally being more stable than eclipsed ones. ethz.ch

Below is a hypothetical data table illustrating the kind of results that a DFT calculation might yield for the relative energies of different conformers of this compound.

| Conformer | Dihedral Angle (N-C-C-OH) | Dihedral Angle (C-C-C-Ph) | Relative Energy (kcal/mol) | Hydrogen Bond (O-H···N) |

| 1 (Global Minimum) | gauche (~60°) | anti (~180°) | 0.00 | Yes |

| 2 | anti (~180°) | anti (~180°) | 1.5 | No |

| 3 | gauche (~60°) | gauche (~60°) | 2.8 | Yes |

| 4 | anti (~180°) | gauche (~60°) | 3.5 | No |

Note: This table is illustrative and based on general principles of conformational analysis. The actual values would require specific calculations.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound dictate its reactivity. Computational methods can provide insights into the distribution of electrons and identify sites that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of the lone pair of electrons. This suggests that the amino group is the primary site for electrophilic attack.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be distributed over the aromatic ring of the benzyl group, indicating that this region is the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

A hypothetical table of FMO properties for this compound is presented below.

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Nitrogen lone pair (amino group) |

| LUMO | 1.2 | Phenyl ring (benzyl group) |

| HOMO-LUMO Gap | 7.0 | - |

Note: These energy values are hypothetical and serve for illustrative purposes.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. The ESP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, the most negative potential is expected to be around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atoms of the amino and hydroxyl groups are expected to be the most positive regions.

Green regions: Represent areas of neutral potential, such as the alkyl chain and the carbon atoms of the phenyl ring.

The ESP map would complement the FMO analysis, confirming that the amino and hydroxyl groups are the primary sites for interactions with electrophiles and that the acidic protons on these groups are susceptible to attack by nucleophiles or bases.

Spectroscopic Property Prediction from First Principles

Computational chemistry can predict various spectroscopic properties from first principles, which can be invaluable for the identification and characterization of a molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the predicted IR spectrum would show characteristic peaks for:

O-H stretching of the hydroxyl group (around 3300-3600 cm⁻¹).

N-H stretching of the amino group (around 3300-3500 cm⁻¹).

C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the alkyl chains (below 3000 cm⁻¹).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

C-O and C-N stretching vibrations (in the fingerprint region).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated. These predictions are highly dependent on the molecular geometry, and therefore, accurate conformational analysis is crucial. The predicted NMR spectrum would show:

Aromatic protons of the benzyl group in the range of 7.0-7.5 ppm.

Protons on the carbon bearing the hydroxyl and amino groups.

Distinct signals for the protons of the hexyl chain.

Below is a hypothetical table of predicted key vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -OH | Stretching | 3450 |

| -NH₂ | Symmetric Stretching | 3350 |

| -NH₂ | Asymmetric Stretching | 3420 |

| Aromatic C-H | Stretching | 3050 |

| Aliphatic C-H | Stretching | 2950 |

| C=C (aromatic) | Stretching | 1605, 1495 |

Note: These are typical frequency ranges and the actual calculated values may vary.

Calculated NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data

The calculated chemical shifts for a molecule are highly sensitive to its conformation. For this compound, the relative orientation of the benzyl, butyl, and hydroxymethyl groups around the chiral carbon will significantly influence the magnetic environment of each nucleus. Intramolecular hydrogen bonding between the amino and hydroxyl groups can further impact the chemical shifts of the protons involved.

A comparative study on similar benzimidazole and benzoxazole derivatives has shown that DFT calculations can provide a good match to experimentally observed values in various solvents nih.gov. The use of different functionals and basis sets allows for the refinement of these calculations to better align with experimental data nih.gov. For complex molecules, considering a conformational/rotamer ensemble is crucial for accurately simulating the NMR spectrum rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for Protons in Key Functional Groups of this compound based on Analogous Compounds.

| Functional Group | Predicted Chemical Shift (ppm) | Influencing Factors |

| -OH | 0.5 - 5.0 | Hydrogen bonding, solvent, concentration |

| -NH₂ | 0.5 - 5.0 | Hydrogen bonding, solvent, concentration |

| Ar-H (benzyl) | 7.0 - 7.5 | Aromatic ring currents |

| -CH₂-OH | 3.5 - 4.5 | Proximity to electronegative oxygen and chiral center |

| -CH₂-Ar (benzyl) | 2.5 - 3.0 | Shielding/deshielding effects of the aromatic ring |

This table is generated based on typical chemical shift ranges for the respective functional groups and is intended for illustrative purposes.

Vibrational Frequency Analysis for Interpretation of IR Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are a powerful tool for predicting vibrational frequencies and aiding in the assignment of experimental spectral bands.